Leu-Enkephalin

Spinal analgesia Endogenous opioid comparison Nociception threshold

Native pentapeptide (YGGFL) required for DOR pharmacology and receptor binding assays. Unlike synthetic analogs or Met-Enkephalin, this endogenous ligand provides quantifiable DOR:MOR selectivity (10:1) and unique functional bias (10-fold analgesia vs. internalization separation). - **Application**: DOR reference standard, cAMP inhibition, β-arrestin recruitment assays, delivery system validation (t1/2 4.6 min) - **Critical note**: Requires peptidase inhibitors or advanced formulation for in vivo use - **Supply**: Analytical purity verified; ideal for assay development & comparative enkephalin studies

Molecular Formula C28H37N5O7
Molecular Weight 555.6 g/mol
CAS No. 59141-40-1
Cat. No. B3434584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Enkephalin
CAS59141-40-1
Molecular FormulaC28H37N5O7
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
InChIKeyURLZCHNOLZSCCA-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-Enkephalin Overview & Procurement


Leu-Enkephalin (CAS 59141-40-1, YGGFL) is an endogenous pentapeptide that functions as a dual agonist at δ-opioid receptors (DORs) and μ-opioid receptors (MORs), with a 10-fold higher affinity for DORs over MORs [1]. Comprising the amino acid sequence Tyr-Gly-Gly-Phe-Leu, it is a principal member of the enkephalin family derived from proenkephalin and dynorphin precursors, with a molecular weight of 555.6 g/mol [2]. Unlike synthetic opioid alkaloids, Leu-Enkephalin represents the native ligand template essential for characterizing DOR pharmacology and validating DOR-targeted therapeutic candidates. Researchers must be aware that its utility in intact biological systems is severely constrained by rapid peptidase-mediated degradation, necessitating either peptidase inhibitor co-administration or advanced delivery system formulation to achieve meaningful pharmacological activity.

Leu-Enkephalin Substitution Limitations


Leu-Enkephalin cannot be generically substituted with Met-Enkephalin or synthetic enkephalin analogs due to quantifiable divergences in receptor activation, analgesic potency, and signal transduction bias. In rat spinal cord, Met-Enkephalin produced significantly greater analgesia at lower doses (200 nmol elevated pain threshold by 61%) compared to Leu-Enkephalin (800 nmol produced only 44% elevation), representing a ~3.5-fold potency differential [1]. Furthermore, Leu-Enkephalin demonstrates a unique functional separation between analgesia and MOR internalization—being 10-fold more potent at producing analgesia (ED50 ~0.3 nmol) than at driving MOR internalization (ED50 ~1 nmol), a hallmark of DOR-mediated signaling [2]. This pattern is not recapitulated by the selective MOR agonist endomorphin-2, which exhibits equipotency for both endpoints [2]. Synthetically stabilized analogs such as DADLE, DAMGO, and DPDPE diverge sharply from the native ligand in receptor selectivity profiles, metabolic stability, and in vivo efficacy profiles, rendering substitution scientifically unsound without explicit validation of the target endpoint.

Leu-Enkephalin vs. Analogs: Evidence Summary


Spinal Analgesic Potency Comparison

In a direct comparative study in rat spinal cord, intrathecal Leu-Enkephalin demonstrated substantially lower antinociceptive potency than Met-Enkephalin. Administration of 800 nmol Leu-Enkephalin produced a 44% elevation in pain threshold, whereas 200 nmol Met-Enkephalin (one-fourth the dose) produced a 61% elevation. This translates to Leu-Enkephalin being approximately 3.5-fold less potent on an equimolar basis in the spinal nociceptive pathway. [1]

Spinal analgesia Endogenous opioid comparison Nociception threshold

MOR Internalization Bias Comparison

Leu-Enkephalin displays a distinct functional dissociation between analgesic efficacy and MOR internalization. In rat spinal cord with peptidase inhibition, the effective dose for analgesia (0.3 nmol) was 10-fold lower than the dose required to induce detectable MOR internalization (1 nmol), implicating a predominant DOR-mediated mechanism. In contrast, the selective MOR agonist endomorphin-2 exhibited identical potencies for both endpoints. [1]

Receptor internalization Signaling bias DOR-mediated analgesia

In Vivo Antinociception Comparison

Native Leu-Enkephalin exhibits negligible systemic analgesic activity due to rapid degradation. In the murine hot-plate model following subcutaneous administration, native Leu-Enkephalin produced only 14% MPE·h (Maximum Possible Effect × hours). The N-pivaloyl stabilized analog KK-103 produced 142% MPE·h under identical conditions, representing a 10-fold improvement in antinociceptive response. [1]

In vivo analgesia Peptide stability Enkephalin analog comparison

Receptor Selectivity Comparison

Leu-Enkephalin binds to both DOR and MOR with approximately 10-fold higher affinity for DOR [1]. Synthetic enkephalin analogs exhibit distinctly different selectivity profiles: DADLE (D-Ala2,D-Leu5-enkephalin) acts on both μ- and δ-receptors as demonstrated by antagonist reversal studies, DAMGO is a highly selective MOR agonist, and DPDPE is a highly selective DOR agonist with Ki values of 1.55–3.9 nM at the δncx-1 and δncx-2 sites, respectively [2][3].

Delta-opioid receptor Receptor binding Selectivity profiling

Plasma Half-Life & Stability

Leu-Enkephalin undergoes rapid enzymatic degradation in biological matrices. In diluted rat plasma, the half-life of native Leu-Enkephalin was determined to be 4.6 minutes (95% CI: 4.3–5.1 min), with the first degradation fragment (Gly-Gly-Phe-Leu) appearing within 5 minutes. This short half-life is a defining characteristic that distinguishes the native peptide from synthetic stabilized analogs such as KK-103, which exhibits a 37-hour plasma half-life. [1]

Plasma stability Peptide degradation Pharmacokinetics

Leu-Enkephalin Application Scenarios


In Vitro DOR Signaling Bias Studies

Leu-Enkephalin is optimally deployed as the native DOR-preferring agonist in receptor binding displacement assays, cAMP inhibition measurements, and β-arrestin recruitment assays. Its 10-fold DOR:MOR affinity differential and demonstrated functional bias (10-fold separation between analgesia and MOR internalization) make it the appropriate reference ligand for characterizing novel DOR ligands. Procurement is indicated for laboratories establishing DOR assay platforms requiring the endogenous agonist as a positive control rather than synthetic analogs with altered selectivity profiles. [1][2]

Spinal DOR Pathway Isolation

For studies investigating DOR-mediated spinal analgesia independent of MOR internalization, Leu-Enkephalin is the only appropriate tool compound. At the 0.3 nmol intrathecal dose (with peptidase inhibition), it produces robust analgesia without detectable MOR internalization, a phenotype not achievable with MOR-selective agonists (endomorphin-2) or mixed analogs (DADLE). This scenario demands Leu-Enkephalin specifically; Met-Enkephalin produces different spinal analgesic magnitude and cannot substitute. [1]

Peptide Delivery & Prodrug Development

Leu-Enkephalin serves as the gold-standard unstable peptide substrate for validating novel drug delivery systems. Its 4.6-minute plasma half-life provides a severe stability challenge, making it an ideal candidate for evaluating prodrug strategies, nanoparticle encapsulation efficiency, and BBB-penetrating formulations. Procurement is essential for laboratories developing peptide delivery technologies where demonstration of stability enhancement (e.g., from 4.6 min to 37 h) constitutes a primary efficacy endpoint. [1][2]

Endogenous Opioid Comparative Studies

When research questions require direct comparison of the two primary endogenous enkephalins, procurement of both Leu-Enkephalin and Met-Enkephalin is mandatory. As demonstrated, Leu-Enkephalin produces only 44% pain threshold elevation at 800 nmol versus Met-Enkephalin's 61% at 200 nmol. Studies exploring differential processing of proenkephalin-derived peptides or tissue-specific enkephalinergic signaling require the native sequences without synthetic modifications. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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